molecular formula C10H16F2N2O2 B8392349 1-(3,3-Difluoroazetidin-1-yl)-2-(piperidin-4-yloxy)ethanone

1-(3,3-Difluoroazetidin-1-yl)-2-(piperidin-4-yloxy)ethanone

Cat. No. B8392349
M. Wt: 234.24 g/mol
InChI Key: VEHUEXMHAXTVEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,3-Difluoroazetidin-1-yl)-2-(piperidin-4-yloxy)ethanone is a useful research compound. Its molecular formula is C10H16F2N2O2 and its molecular weight is 234.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3,3-Difluoroazetidin-1-yl)-2-(piperidin-4-yloxy)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,3-Difluoroazetidin-1-yl)-2-(piperidin-4-yloxy)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-(3,3-Difluoroazetidin-1-yl)-2-(piperidin-4-yloxy)ethanone

Molecular Formula

C10H16F2N2O2

Molecular Weight

234.24 g/mol

IUPAC Name

1-(3,3-difluoroazetidin-1-yl)-2-piperidin-4-yloxyethanone

InChI

InChI=1S/C10H16F2N2O2/c11-10(12)6-14(7-10)9(15)5-16-8-1-3-13-4-2-8/h8,13H,1-7H2

InChI Key

VEHUEXMHAXTVEU-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1OCC(=O)N2CC(C2)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Benzyl 4-(2-(3,3-difluoroazetidin-1-yl)-2-oxoethoxy)piperidine-1-carboxylate (87) (2.59 g, 7.03 mmol) and palladium on carbon (0.075 g, 0.70 mmol) were added to ethanol (40 mL). This was stirred for 3 hours under an atmosphere of H2 (1.417 g, 703.09 mmol). The reaction was filtered and the solvent evaporated to afford a viscous clear oil. The crude product was purified by distillation at 0.5 mBar, collecting fractions that distilled at 90° C. to afford the desired material as a colourless oil (0.540 g, 32.8% yield); 1H NMR (400.132 MHz, CDCl3) δ 1.49-1.40 (2H, m), 1.94-1.89 (2H, m), 2.65-2.59 (2H, m), 3.10-3.05 (2H, m), 3.44-3.38 (1H, m), 4.13 (2H, s), 4.35 (2H, t), 4.64 (2H, t); NH missing
Name
Benzyl 4-(2-(3,3-difluoroazetidin-1-yl)-2-oxoethoxy)piperidine-1-carboxylate
Quantity
2.59 g
Type
reactant
Reaction Step One
Quantity
0.075 g
Type
catalyst
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Yield
32.8%

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